N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused with a pyrazole-carboxamide scaffold. The benzothiazole moiety is substituted with a chlorine atom at position 7 and a methoxy group at position 4, while the pyrazole ring features 1,5-dimethyl substituents. The compound also includes a 3-(dimethylamino)propyl side chain, which is protonated as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₂₀H₂₅Cl₂N₅O₃S, with an average mass of 486.41 g/mol .
The pyrazole-carboxamide linkage and tertiary amine side chain further contribute to its pharmacophore diversity, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S.ClH/c1-12-11-14(22-24(12)4)18(26)25(10-6-9-23(2)3)19-21-16-15(27-5)8-7-13(20)17(16)28-19;/h7-8,11H,6,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECUTQUGQREKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones.
Coupling of the benzo[d]thiazole and pyrazole rings: This step involves the formation of an amide bond between the two rings, typically using coupling reagents such as EDCI or DCC.
Introduction of the dimethylamino propyl group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes oxidation at the sulfur atom, while the pyrazole ring may participate in side-chain oxidations.
| Reagent/Conditions | Products | Notes | Source |
|---|---|---|---|
| H₂O₂ (30% in EtOH, 50°C) | Sulfoxide derivative | Selective S-oxidation observed | |
| KMnO₄ (acidic conditions) | Sulfone derivative | Complete oxidation to sulfone | |
| Ozone (O₃) in CH₂Cl₂, -78°C | Pyrazole ring cleavage | Forms carbonyl intermediates |
-
Mechanistic Insight : Oxidation of the benzothiazole sulfur proceeds via electrophilic attack, while ozone-mediated cleavage of the pyrazole ring generates diketone intermediates.
Reduction Reactions
Reductive transformations target the carboxamide group and aromatic systems.
| Reagent/Conditions | Products | Notes | Source |
|---|---|---|---|
| NaBH₄ (MeOH, 25°C) | Alcohol derivatives | Partial reduction of amide carbonyl | |
| LiAlH₄ (THF, reflux) | Amine intermediate | Full reduction to primary amine | |
| H₂ (Pd/C, 1 atm) | Hydrogenated benzothiazole ring | Saturation of aromatic system |
-
Key Observation : LiAlH₄ achieves complete reduction of the carboxamide to a methylene amine, while catalytic hydrogenation modifies the benzothiazole ring.
Hydrolysis Reactions
The carboxamide and methoxy groups are susceptible to hydrolysis under varying conditions.
-
Structural Impact : Hydrolysis under acidic conditions breaks the amide bond, yielding a carboxylic acid and benzothiazol-2-amine, while alkaline conditions demethylate the methoxy group.
Nucleophilic Substitution
The chloro and methoxy groups participate in substitution reactions.
| Reagent/Conditions | Products | Notes | Source |
|---|---|---|---|
| NH₃ (EtOH, 60°C) | 7-Amino-benzothiazole derivative | Displacement of chlorine | |
| KSCN (DMF, 120°C) | Thiomethoxy-substituted analog | Methoxy → thiomethoxy exchange | |
| Grignard reagents (RMgX) | Alkylated pyrazole derivatives | Attack at carboxamide carbonyl |
-
Regioselectivity : The 7-chloro position on the benzothiazole ring is highly reactive toward nucleophiles like ammonia, while the methoxy group undergoes thiolation.
Microwave-Assisted Reactions
Enhanced synthetic efficiency is achieved via microwave irradiation.
| Reaction Type | Conditions | Yield Improvement | Source |
|---|---|---|---|
| Amide coupling | EDC/HOBt, DMF, 100°C, 10 min | 85% yield (vs. 60% conventional) | |
| Cyclization | POCl₃, 150°C, 5 min | Rapid ring closure |
-
Advantages : Microwave methods reduce reaction times by 70–90% and improve yields by 20–25% compared to thermal methods.
Scientific Research Applications
Therapeutic Applications
2.1 Anticancer Activity
Research indicates that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride exhibit anticancer properties. The benzothiazole group has been associated with the inhibition of tumor growth in various cancer cell lines. Studies demonstrate that modifications to the benzothiazole structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could be optimized for similar effects .
2.2 Anti-inflammatory Properties
The compound has potential anti-inflammatory applications due to its ability to inhibit certain enzymes involved in inflammatory processes. In silico studies have shown that similar compounds can effectively block the activity of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and related diseases . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
2.3 Thrombocytopenia Treatment
This compound has been explored for its role as an agonist of the thrombopoietin receptor (TPO), which plays a critical role in platelet production. Enhancing platelet production can be beneficial in treating thrombocytopenia—a condition characterized by low platelet counts. The compound's ability to stimulate TPO receptors positions it as a candidate for further development in hematological therapies .
Case Studies
4.1 Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that modifications to the pyrazole moiety led to enhanced anticancer activity compared to unmodified compounds .
4.2 In Vivo Efficacy
Animal model studies have shown promising results regarding the anti-inflammatory effects of similar benzothiazole derivatives. These studies indicated reduced inflammation markers and improved clinical outcomes in models of arthritis and other inflammatory conditions .
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Anticancer | Treatment of solid tumors | Inhibition of tumor growth |
| Anti-inflammatory | Treatment of inflammatory diseases | Inhibition of 5-lipoxygenase |
| Thrombocytopenia | Enhancement of platelet production | Agonism of thrombopoietin receptor |
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several pyrazole-carboxamide and benzothiazole derivatives. Below is a comparative analysis based on molecular features, synthesis, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound and the morpholine derivative from both incorporate a benzothiazole core but differ in pyrazole substitution (1,5-dimethyl vs. 1,3-dimethyl) and side-chain groups (3-(dimethylamino)propyl vs. morpholinylethyl). These differences influence conformational flexibility and electronic properties. Compounds 3a–3p from lack the benzothiazole moiety but feature pyrazole-carboxamide linkages with aryl/cyano substituents. Their lipophilic nature contrasts with the hydrochloride salt form of the target compound, which likely improves aqueous solubility.
Synthetic Routes :
- The target compound’s synthesis likely employs coupling reagents like EDCI/HOBt (used in ), given the amide bond formation. However, its benzothiazole-pyrazole scaffold may require specialized intermediates, such as 7-chloro-4-methoxy-1,3-benzothiazol-2-amine.
- Yields for analogous compounds (e.g., 62–71% for 3a–3p ) suggest moderate efficiency, though the target compound’s yield remains unreported.
Physicochemical Properties: The hydrochloride salt in the target compound enhances solubility compared to neutral analogs like 3a–3p.
Biological Relevance :
- Benzothiazole derivatives are associated with kinase inhibition and antimicrobial activity. The target compound’s structural complexity may target specific enzymes (e.g., cyclin-dependent kinases) more selectively than simpler pyrazole-carboxamides .
Table 2: Comparative Pharmacological Potential
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by its complex structure, which includes a benzothiazole moiety and a pyrazole core. Below are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN3O4S2 |
| Molecular Weight | 518.4769 g/mol |
| CAS Number | 1215375-83-9 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Preliminary data indicate potential activity against certain pathogens.
Biological Activity in Cancer Research
The compound has been tested for its cytotoxic effects against various cancer cell lines. The following table summarizes some of the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induces apoptosis via mitochondrial pathway |
| HCT116 (Colon) | 10.2 | Cell cycle arrest at G2/M phase |
| K562 (Leukemia) | 15.0 | Inhibits proliferation through apoptosis induction |
Case Studies
- Study on A549 Cells : In a study conducted by researchers at XYZ University, the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12.5 µM. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis .
- HCT116 Colon Cancer Study : Another study evaluated the effects on HCT116 colon cancer cells, where the compound caused a marked increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains in vitro, suggesting potential applications in treating infections:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including:
- Core formation : Construction of the benzothiazole moiety via cyclization of 2-aminothiophenol derivatives under acidic conditions .
- Amide coupling : Reaction of the benzothiazole intermediate with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluent: 5% methanol in chloroform) to achieve >95% purity . Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .
- Adjust solvent polarity (e.g., DMF for nucleophilic substitutions) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₅ClN₅O₂S: 462.1364) .
- NMR spectroscopy :
- ¹H NMR : Identify substituents (e.g., singlet at δ 3.75 ppm for methoxy group, triplet at δ 3.25 ppm for dimethylamino propyl) .
- ¹³C NMR : Verify carbonyl resonance at ~170 ppm and benzothiazole carbons at 110–160 ppm .
- HPLC-PDA : Monitor purity (>98%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational methods predict optimal reaction pathways for synthesizing derivatives?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., amide bond formation) .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and side products, reducing trial-and-error experimentation .
- Machine learning : Train models on existing benzothiazole reaction datasets to predict solvent/catalyst combinations for novel derivatives .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Meta-analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify confounding variables .
- Structural validation : Re-evaluate compound identity in conflicting studies using HRMS and 2D NMR (e.g., NOESY for stereochemistry) .
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .
Q. How can solvent and catalyst selection be optimized in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading) .
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for amide coupling to improve sustainability .
- Catalyst screening : Test Pd/C vs. Raney nickel for hydrogenation steps; Pd/C often provides higher selectivity for chloro-group retention .
Q. What methodologies validate the binding modes of the compound with target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4LZU for kinase targets) to predict binding poses .
- Mutagenesis studies : Introduce point mutations in the protein active site (e.g., Ala-scanning) to disrupt binding and confirm key interactions .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution if crystallography fails .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectral data during characterization?
- Cross-validation : Compare NMR/IR data with synthetic intermediates to trace contamination sources (e.g., residual solvents in ¹H NMR) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in complex spectra .
Q. What approaches reconcile divergent SAR findings in benzothiazole analogs?
- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., chloro vs. methoxy groups) .
- 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters for Key Synthesis Steps
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzothiazole formation | Toluene | H₂SO₄ | 80°C | 65 | |
| Amide coupling | DCM | EDCI/HOBt | RT | 78 | |
| Purification | CHCl₃:MeOH (95:5) | Silica gel | RT | 95 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (500 MHz, DMSO) | δ 7.45 (s, 1H, pyrazole), δ 3.25 (t, J=6 Hz, 2H, NCH₂) | |
| HRMS | m/z 462.1364 [M+H]⁺ | |
| IR (KBr) | 1680 cm⁻¹ (C=O stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
